Z-Phe-Arg-Amc HCl
CAS No.: 65147-22-0
VCID: VC21541456
Molecular Formula: C33H36N6O6
Molecular Weight: 612.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg-AMC hydrochloride, is a fluorogenic substrate widely used in biochemical research. It is particularly effective for assessing the activity of various proteases, including serine proteases like kallikrein and plasmin, as well as cysteine proteases such as cathepsins B and L . The compound's chemical formula is C33H37ClN6O6, and it has a molecular weight of approximately 649.1 g/mol . Applications in ResearchZ-Phe-Arg-Amc HCl is extensively used in protease activity assays, drug development, biochemical research, diagnostics, and biotechnology . It serves as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin, facilitating the study of enzyme kinetics and inhibition . Protease Activity AssaysThis compound is crucial for measuring protease activity, which is essential for understanding biological processes and disease mechanisms. It is used to assess the activity of enzymes like cathepsin B, cathepsin K, and papain . Drug DevelopmentZ-Phe-Arg-Amc HCl's ability to mimic peptide bonds makes it valuable in the pharmaceutical industry for developing drugs targeting proteolytic enzymes . Biochemical ResearchResearchers use this compound to study enzyme kinetics and inhibition, providing insights into enzyme function and potential therapeutic targets . DiagnosticsIt can be employed in diagnostic assays to detect specific proteases related to diseases, aiding in early diagnosis and treatment strategies . BiotechnologyIn biotechnology, Z-Phe-Arg-Amc HCl is used in the production of recombinant proteins, facilitating the study of protein interactions and functions . Research FindingsRecent studies have utilized Z-Phe-Arg-Amc HCl to investigate the activity of cysteine cathepsins in cell-free supernatants from mucopolysaccharidosis (MPS) samples. These studies found a significant decrease in active cathepsins in MPS samples compared to controls . Additionally, Z-Phe-Arg-Amc HCl has been used to measure cathepsin B and L activities in U2OS cell extracts. Cells lacking these cathepsins showed resistance to Ebola virus glycoprotein-dependent entry, highlighting the role of these proteases in viral infection mechanisms . |
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CAS No. | 65147-22-0 |
Product Name | Z-Phe-Arg-Amc HCl |
Molecular Formula | C33H36N6O6 |
Molecular Weight | 612.7 g/mol |
IUPAC Name | benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 |
Standard InChIKey | ZZGDDBWFXDMARY-SVBPBHIXSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Sequence | One Letter Code: CBZ-FR-AMC |
Synonyms | enzyloxycarbonyl-Phe-Arg 4-methyl-7-coumarylamide benzyloxycarbonyl-phenylalanylarginine-4-methylcoumaryl-7-amide carbobenzoxy-L-phenylalanyl-L-arginine 4-methylcoumarinyl-7-amide CBZ-Phe-Arg-MCA Z-Phe-Arg-4-NMec Z-Phe-Arg-AMC ZFRN-Mec |
PubChem Compound | 15704565 |
Last Modified | Apr 15 2024 |
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